1-(5-Chloro-thiophen-3-YL)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

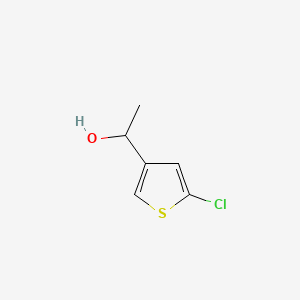

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-chlorothiophen-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClOS/c1-4(8)5-2-6(7)9-3-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROBASKSBLIYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(5-Chloro-thiophen-3-YL)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(5-chloro-thiophen-3-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The primary focus of this document is a robust and well-documented two-step synthesis commencing with the Friedel-Crafts acylation of 3-chlorothiophene, followed by the selective reduction of the resulting ketone intermediate. This guide will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. Furthermore, alternative synthetic strategies will be explored, offering a comparative analysis to inform methodological choices in a research and development setting.

Introduction

Thiophene derivatives are a cornerstone of modern medicinal chemistry, with their isosteric relationship to benzene rings enabling the modulation of physicochemical and pharmacokinetic properties of drug candidates. The title compound, this compound, incorporates several key structural features: a substituted thiophene core, a chloro-substituent that can influence metabolic stability and binding interactions, and a chiral secondary alcohol that provides a handle for further synthetic elaboration or direct interaction with biological targets. A reliable and scalable synthesis of this molecule is therefore of significant interest to the scientific community.

This guide will primarily focus on a two-step synthetic sequence that is both chemically sound and supported by established organic chemistry principles. The pathway involves:

-

Friedel-Crafts Acylation: The introduction of an acetyl group onto the 3-chlorothiophene scaffold to form the key intermediate, 1-(5-chloro-thiophen-3-yl)ethanone.

-

Ketone Reduction: The selective reduction of the acetyl group to the corresponding secondary alcohol, yielding the target molecule, this compound.

The rationale behind the selection of starting materials, reagents, and reaction conditions will be discussed in detail, providing a thorough understanding of the synthetic strategy.

Primary Synthetic Pathway: A Two-Step Approach

The most logical and experimentally validated approach to this compound is a two-step process, which is outlined below.

Step 1: Friedel-Crafts Acylation of 3-Chlorothiophene

The initial step involves the electrophilic aromatic substitution of 3-chlorothiophene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst.

Reaction:

3-Chlorothiophene + Acetyl Chloride --(AlCl₃)--> 1-(5-chloro-thiophen-3-yl)ethanone

Causality of Experimental Choices:

-

Starting Material: 3-Chlorothiophene is selected as the starting material to favor the formation of the desired 3-acylated product. Friedel-Crafts acylation of thiophene itself preferentially occurs at the 2-position due to the greater stabilization of the cationic intermediate by the sulfur atom.[1][2] In 3-substituted thiophenes, the regioselectivity is influenced by the electronic nature of the substituent.[3] While a mixture of isomers is possible, the 5-position is sterically less hindered and electronically activated for electrophilic attack.

-

Acylating Agent: Acetyl chloride is a common and effective source of the acylium ion, the active electrophile in this reaction.

-

Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to generate the highly reactive acylium ion from acetyl chloride.[4]

Experimental Protocol: Synthesis of 1-(5-chloro-thiophen-3-yl)ethanone

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and a suitable inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

-

Substrate Addition: To this mixture, add 3-chlorothiophene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C. The reaction between aluminum chloride and the acyl chloride is exothermic.[5]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice with concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation: Acylation Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-Chlorothiophene | Directs acylation to the desired positions. |

| Acylating Agent | Acetyl Chloride | Readily available and effective acylium ion source. |

| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid for acylium ion generation.[4] |

| Stoichiometry | ~1.1 eq. of AlCl₃ and Acetyl Chloride | Ensures complete reaction. |

| Solvent | Dichloromethane or 1,2-Dichloroethane | Inert solvent for the reaction. |

| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction and prevents side reactions. |

| Reaction Time | 2-4 hours | Allows for complete conversion. |

Step 2: Reduction of 1-(5-chloro-thiophen-3-yl)ethanone

The second step is the selective reduction of the ketone functionality of 1-(5-chloro-thiophen-3-yl)ethanone to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Reaction:

1-(5-chloro-thiophen-3-yl)ethanone --(NaBH₄)--> this compound

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride is chosen for its selectivity in reducing aldehydes and ketones without affecting other functional groups that might be present. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4]

-

Solvent: Protic solvents like methanol or ethanol are commonly used for sodium borohydride reductions as they can protonate the intermediate alkoxide.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(5-chloro-thiophen-3-yl)ethanone (1.0 equivalent) in methanol or 95% ethanol.[6]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the stirred solution. The reaction is typically exothermic.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting ketone is consumed.

-

Work-up: Carefully add a dilute acid (e.g., 3M HCl) to quench the excess sodium borohydride and neutralize the reaction mixture.[6] This should be done in a fume hood as hydrogen gas may be evolved.

-

Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Data Presentation: Reduction Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 1-(5-chloro-thiophen-3-yl)ethanone | The direct precursor to the target alcohol. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective for ketone reduction. |

| Stoichiometry | 1.2-1.5 equivalents of NaBH₄ | Ensures complete reduction of the ketone. |

| Solvent | Methanol or Ethanol | Protic solvent suitable for NaBH₄ reductions. |

| Temperature | 0 °C to Room Temperature | Controls the reaction rate. |

| Reaction Time | 1-2 hours | Typically sufficient for complete conversion. |

Alternative Synthetic Strategy: Grignard Reaction

An alternative one-step approach to this compound involves the use of a Grignard reagent. This would entail the formation of a 3-thienylmagnesium halide, which then acts as a nucleophile, attacking an appropriate electrophile.

Proposed Reaction:

3-Bromo-5-chlorothiophene + Mg --> 5-Chloro-3-thienylmagnesium bromide 5-Chloro-3-thienylmagnesium bromide + Acetaldehyde --> this compound

Discussion of Feasibility:

The preparation of Grignard reagents from aryl halides is a well-established reaction.[7] However, the presence of the chloro-substituent on the thiophene ring could potentially complicate the reaction. The relative reactivity of the C-Br and C-Cl bonds towards magnesium is a key consideration. Generally, the C-Br bond is more reactive and would be expected to form the Grignard reagent preferentially.

Experimental Considerations:

-

Grignard Formation: The reaction would need to be carried out under strictly anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF).

-

Electrophile: Acetaldehyde would serve as the two-carbon electrophile to form the desired ethanol derivative.

-

Work-up: The reaction would be quenched with an acidic aqueous solution to protonate the alkoxide intermediate.

While this pathway is theoretically plausible, the Friedel-Crafts acylation followed by reduction is generally a more reliable and higher-yielding route for this type of transformation.

Visualization of Synthetic Pathways

Primary Two-Step Synthesis Pathway

Caption: The primary two-step synthesis of this compound.

Alternative Grignard Reaction Pathway

Caption: An alternative one-step synthesis via a Grignard reaction.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the Friedel-Crafts acylation of 3-chlorothiophene to yield 1-(5-chloro-thiophen-3-yl)ethanone, followed by its selective reduction with sodium borohydride. This pathway utilizes readily available starting materials and well-understood reaction mechanisms, making it a practical choice for both laboratory-scale synthesis and potential scale-up. While a Grignard-based approach presents a more direct route, it may be associated with challenges in reagent preparation and control of reactivity. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

- Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone.

- Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride.

- Swarthmore College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

- Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene.

- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.

- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.

- Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE.

- National Center for Biotechnology Information. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.

- ResearchGate. (2013, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Google Patents. (n.d.). CN103896909A - Synthesis method of 2-thiopheneethanol.

- The Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.

- ResearchGate. (2013, August 5). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions.

- Chemie Brunschwig. (n.d.). TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO.

- National Center for Biotechnology Information. (2002, March 31). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.

- Pearson. (2024, July 28). Starting with ethyne, describe how the following compounds can be synthesized.

- Gauth. (n.d.). Solved: Reaction of acetaldehyde with ethylmagnesium bromide followed by hydrolysis will give:Ethe [Chemistry].

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. scribd.com [scribd.com]

- 6. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Chloro-thiophen-3-YL)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(5-Chloro-thiophen-3-YL)ethanol, a substituted thiophene derivative of interest in medicinal chemistry and materials science. The unique structural combination of a chlorinated thiopene ring and an ethanol substituent imparts specific characteristics that are critical to understand for its application in research and development. This document moves beyond a simple datasheet to provide insights into the causality behind these properties and the methodologies for their empirical determination.

Molecular Structure and Core Identifiers

The foundational attributes of this compound are rooted in its molecular architecture. The presence of a five-membered aromatic thiophene ring, substituted with a chlorine atom at the 5-position and an ethanol group at the 3-position, dictates its electronic and steric properties.

| Property | Value | Source |

| Chemical Formula | C₆H₇ClOS | [1] |

| Molecular Weight | 162.64 g/mol | [1][2] |

| CAS Number | 1363383-08-7 | [1] |

| Physical Form | Solid | |

| Canonical SMILES | CC(C1=CC(=CS1)Cl)O | [1] |

| InChI Key | XROBASKSBLIYFH-UHFFFAOYSA-N |

Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Tool/Methodology |

| Melting Point | 65-75 °C | Fragment-based contribution methods |

| Boiling Point | 240-250 °C at 760 mmHg | QSAR (Quantitative Structure-Activity Relationship) models |

| Water Solubility | 0.5-1.5 g/L at 25 °C | ALOGPS |

| pKa (acidic) | ~15 (hydroxyl proton) | ACD/pKa DB |

| LogP | 1.8 - 2.5 | ClogP/ALOGP |

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted values should be validated through experimental determination. The following section outlines detailed, self-validating protocols for the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[6] For a pure compound, a sharp melting range of 0.5-1.0°C is expected.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the solid this compound is finely ground to a powder.

-

Capillary Loading: The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate of 1-2°C per minute.

-

Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[7]

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

The aqueous solubility of a compound is a crucial parameter in drug development, influencing its absorption and distribution. Given the presence of both a hydrophobic chlorothiophene moiety and a hydrophilic ethanol group, a moderate solubility is anticipated.

Experimental Protocol: Shake-Flask Method

-

Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered to remove undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for quantification.[8]

Caption: Workflow for Aqueous Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa of the hydroxyl group in the ethanol substituent is a key determinant of the compound's ionization state at different pH values. This is particularly important for its behavior in biological systems.

Experimental Protocol: Potentiometric Titration

Due to the low aqueous solubility and expected high pKa of the alcohol, potentiometric titration in a mixed-solvent system or a non-aqueous solvent is recommended.[9][10][11]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., methanol-water or DMSO).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette.

-

Titration: A standardized solution of a strong base (e.g., tetrabutylammonium hydroxide in a non-aqueous solvent) is added in small increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[9][12]

Caption: Workflow for pKa Determination.

Spectroscopic and Chromatographic Profile

For unambiguous identification and purity assessment, a combination of spectroscopic and chromatographic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the O-H stretch of the alcohol and the C-Cl and C-S vibrations of the thiophene ring.

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for determining the purity of the compound and for quantifying its concentration in solubility studies.

Safety and Handling

Based on the available information for similar compounds, this compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, a comprehensive Safety Data Sheet (SDS) should be consulted.

Conclusion

This technical guide provides a detailed overview of the key physicochemical properties of this compound, blending known data with reliable predictions and outlining robust experimental protocols for their validation. A thorough understanding of these properties is fundamental for any researcher or developer intending to utilize this compound in their work, ensuring both the integrity of their results and the safety of their practice.

References

- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

- University of Calgary. (n.d.). Melting point determination.

- Al-Dahhan, W. H. (2021, September 19). experiment (1) determination of melting points.

- ResearchGate. (2013, October 7). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?

- PubChem. (n.d.). This compound.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

Sources

- 1. This compound | C6H7ClOS | CID 72207441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pure.tue.nl [pure.tue.nl]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 1-(5-Chloro-thiophen-3-YL)ethanol (CAS: 1363383-08-7)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are foundational to the design of novel therapeutics. Among these, the thiophene ring system holds a privileged position due to its unique electronic properties and its role as a versatile bioisostere of the benzene ring.[1] The introduction of specific substituents, such as halogens and short alkyl chains, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides a detailed technical overview of 1-(5-Chloro-thiophen-3-YL)ethanol, a functionalized thiophene derivative poised as a valuable building block for drug discovery and materials science.

Thiophene-containing molecules are integral to numerous FDA-approved drugs, highlighting their significance in interacting with diverse biological targets.[1] Furthermore, the incorporation of a chlorine atom is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity.[2][3] This document serves as a comprehensive resource, elucidating the core properties, logical synthetic pathways, analytical characterization, and potential applications of this compound to empower researchers in their scientific endeavors.

Part 1: Physicochemical Properties and Safety Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This compound is a solid at room temperature and possesses a unique combination of features stemming from its chlorothiophene core and the secondary alcohol functional group.

Chemical Identity and Computed Properties

The key identifiers and computed physicochemical properties for this compound are summarized below. These parameters are crucial for predicting its behavior in various solvent systems and its potential as a drug-like molecule.

| Property | Value | Source |

| CAS Number | 1363383-08-7 | [4][5] |

| Molecular Formula | C₆H₇ClOS | [4][6] |

| Molecular Weight | 162.64 g/mol | [4][6] |

| Synonyms | 1-(5-chloro-3-thienyl)ethanol | [5][6] |

| Physical Form | Solid | |

| XLogP3 | 2.1 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

Chemical Structure

Caption: Chemical structure of this compound.

Safety and Handling

According to available safety data, this compound is classified as harmful if swallowed and requires careful handling in a laboratory setting.

| Safety Information | Details | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |

| Storage Class | 11: Combustible Solids | |

| Storage Conditions | Inert atmosphere, Room Temperature | [7] |

Part 2: Rational Synthetic Strategies

While a specific, peer-reviewed synthesis for this compound is not extensively documented in public literature, its structure lends itself to well-established, logical synthetic transformations. The choice of pathway depends on the availability of starting materials and the desired scale of the synthesis. Here, we propose two robust and scientifically sound retrosynthetic approaches.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary precursor molecules: an acetylthiophene (ketone) or a thiophenecarboxaldehyde (aldehyde). This analysis forms the basis of our proposed synthetic protocols.

Caption: Retrosynthetic analysis of this compound.

Pathway A: Synthesis via Ketone Reduction

This is often the more direct route if the corresponding ketone, 1-(5-chlorothiophen-3-yl)ethan-1-one, is accessible. The reduction of a ketone to a secondary alcohol is a fundamental and high-yielding transformation in organic synthesis.[8]

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild and selective reagent that reduces ketones and aldehydes without affecting other potentially sensitive functional groups. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like ethanol or methanol, simplifying the experimental setup and workup procedure.[8][9]

-

Solvent: Anhydrous ethanol is chosen as the solvent. It readily dissolves the ketone precursor and the NaBH₄ reagent, and its protic nature facilitates the reaction mechanism.

-

Workup: A mild acidic quench (e.g., with saturated aqueous NH₄Cl) is used to neutralize any excess borohydride and hydrolyze the intermediate borate ester to yield the final alcohol product.

Step 1: Reduction of 1-(5-chlorothiophen-3-yl)ethan-1-one

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(5-chlorothiophen-3-yl)ethan-1-one (1.0 eq). Dissolve the ketone in anhydrous ethanol (approx. 10 mL per 1 g of ketone) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the reducing agent.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.[10]

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.

-

Extraction: Remove the ethanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[10]

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

Pathway B: Synthesis via Grignard Reaction

This pathway involves the formation of a new carbon-carbon bond by reacting an organometallic reagent with an aldehyde precursor, 5-chloro-3-thiophenecarboxaldehyde. This method is exceptionally powerful for building molecular complexity.[11][12]

Causality Behind Experimental Choices:

-

Grignard Reagent: Methylmagnesium bromide (CH₃MgBr) is a commercially available and highly effective nucleophile for adding a methyl group to a carbonyl carbon.[13]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic and effectively solvates the Grignard reagent, maintaining its reactivity. The use of strictly anhydrous conditions is non-negotiable, as Grignard reagents are strong bases and will be quenched by any protic sources, including water.[13]

-

Atmosphere: An inert atmosphere (nitrogen or argon) is essential to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Workup: The workup with saturated aqueous NH₄Cl provides a proton source to form the final alcohol and is mild enough to avoid potential side reactions that could occur under strongly acidic conditions.

Step 1: Grignard Addition to 5-chloro-3-thiophenecarboxaldehyde

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Add a solution of 5-chloro-3-thiophenecarboxaldehyde (1.0 eq) in anhydrous THF (approx. 10 mL per 1 g of aldehyde) to the flask.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add a solution of methylmagnesium bromide (CH₃MgBr, 1.2 eq, typically 3.0 M in diethyl ether) to the dropping funnel. Add the Grignard reagent dropwise to the stirred aldehyde solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quenching: Cool the reaction flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add more ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford pure this compound.

Part 3: Analytical Characterization

For any newly synthesized or sparsely characterized compound, rigorous analytical confirmation is paramount to establish its identity and purity. The combination of spectroscopic techniques provides a self-validating system to ensure the correct structure has been obtained. While Sigma-Aldrich notes that they do not provide analytical data for this specific product[14], the expected spectral features can be reliably predicted based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: two doublets in the aromatic region (approx. 7.0-7.5 ppm) for the two thiophene protons, a quartet around 4.8-5.2 ppm for the methine proton (-CHOH) coupled to the methyl group, a broad singlet for the hydroxyl proton (-OH) which can be exchanged with D₂O, and a doublet around 1.5 ppm for the three protons of the methyl group (-CH₃).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal six distinct signals: four in the aromatic region (approx. 120-150 ppm) corresponding to the thiophene ring carbons, one for the methine carbon (approx. 65-75 ppm), and one for the methyl carbon (approx. 20-25 ppm).

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺). Crucially, due to the presence of a single chlorine atom, a characteristic isotopic pattern with two peaks at M⁺ and M+2 in an approximate 3:1 ratio of intensity would provide strong evidence for the compound's composition.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3200-3600 cm⁻¹, C-H stretches for the aromatic and alkyl groups around 2850-3100 cm⁻¹, and C=C stretching absorptions for the thiophene ring in the 1400-1600 cm⁻¹ region.

Part 4: Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for creating more complex molecules. Its bifunctional nature—a reactive secondary alcohol and a halogenated aromatic ring—opens avenues for diverse chemical modifications.

Workflow for Application in Drug Discovery

The journey from a chemical building block to a potential drug candidate follows a logical progression of synthesis, derivatization, and screening.

Caption: Logical workflow from building block to lead optimization.

1. Role as a Chemical Intermediate: The secondary alcohol group can be readily converted into other functional groups. For instance, it can be:

-

Esterified to form a wide range of esters.

-

Alkylated to produce ethers.

-

Oxidized back to the corresponding ketone, which can then serve as an electrophilic handle for other reactions.

2. Pharmacophoric Significance: The chlorothiophene moiety is a key pharmacophore. The thiophene ring acts as a bioisosteric replacement for a phenyl ring, often improving solubility and metabolic profiles.[1] The chlorine atom at the 5-position can engage in halogen bonding, enhance binding affinity through hydrophobic interactions, and block a potential site of metabolism, thereby increasing the compound's half-life.[2]

3. Analogy to Existing Drugs: Related structures like thiophene-3-ethanol are known intermediates in the synthesis of major antithrombotic drugs such as Ticlopidine and Clopidogrel.[15] This precedent strongly suggests that derivatives of this compound could be explored for activity in cardiovascular, anti-inflammatory, or oncology research areas where thiophene-based molecules have shown promise.[1]

Conclusion

This compound (CAS 1363383-08-7) is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed literature on its specific properties and synthesis is sparse, its structure allows for the confident application of established, reliable synthetic protocols such as ketone reduction and Grignard addition. Its combination of a reactive alcohol handle and a functionalizable chlorothiophene core makes it an attractive starting point for generating novel compound libraries aimed at discovering next-generation therapeutics. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this valuable intermediate into their discovery programs.

References

- Specifications of 1-(5-chlorothiophen-3-yl)ethan-1-ol. (n.d.).

- 1-(5-Chlorothiophen-3-yl)ethanol. (n.d.).

- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.).

- Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions - ResearchGate. (2013).

- 1363383-08-7|this compound - BIOFOUNT. (n.d.).

- CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents. (n.d.).

- Grignard Reaction - Organic Chemistry Portal. (n.d.).

- Thiophene synthesis - Organic Chemistry Portal. (n.d.).

- This compound | C6H7ClOS - PubChem - NIH. (n.d.).

- Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - NIH. (2019).

- Enantioselective reduction of ketones - Wikipedia. (n.d.).

- Reactions of Grignard Reagents - Master Organic Chemistry. (2015).

- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011).

- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one - ResearchGate. (2017).

- Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol | Scilit. (2009).

- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. (2021).

- CN102241662A - Synthetic method of thiophene-3-ethanol - Google Patents. (n.d.).

- reduction of aromatic ketones - YouTube. (2019).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (2023).

- Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride - Arkivoc. (n.d.).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (2019).

- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019).

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. capotchem.cn [capotchem.cn]

- 5. This compound | 1363383-08-7 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. htk.tlu.ee [htk.tlu.ee]

- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 9. Thiophene-3-ethanol | 13781-67-4 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 1-(5-Chlorothiophen-3-yl)ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. CN102241662A - Synthetic method of thiophene-3-ethanol - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-(5-Chloro-thiophen-3-YL)ethanol: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-(5-Chloro-thiophen-3-YL)ethanol is a substituted thiophene derivative of interest, possessing a stereocenter and a functionalized heterocyclic core—a common motif in medicinal chemistry. Accurate and comprehensive spectroscopic analysis is paramount not only for initial structure confirmation but also for ongoing quality control, reaction monitoring, and regulatory submissions.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is essential for interpreting its spectroscopic data. The numbering scheme used throughout this guide is presented below.

Caption: Molecular structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would display distinct signals for the ethanol side chain and the thiophene ring protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H7 (CH₃) | ~1.5 - 1.6 | Doublet (d) | ~6.5 | Coupled to the methine proton (H6). The chemical shift is typical for a methyl group adjacent to a carbon bearing an oxygen atom. |

| OH | ~1.8 - 2.5 | Singlet (s, broad) | - | The hydroxyl proton is exchangeable and its signal is often broad. Its chemical shift is concentration and temperature dependent. |

| H6 (CH) | ~5.0 - 5.2 | Quartet (q) | ~6.5 | Coupled to the three methyl protons (H7). Deshielded by the adjacent oxygen and the thiophene ring. |

| H4 | ~7.0 - 7.1 | Doublet (d) | ~1.5 | This proton is on the carbon between the chloro and the substituted carbon. It will be a doublet due to coupling with H2. The electronegativity of the adjacent chlorine atom will cause a downfield shift. |

| H2 | ~7.2 - 7.3 | Doublet (d) | ~1.5 | This proton is on the carbon adjacent to the sulfur and the substituted carbon. It will be a doublet due to coupling with H4. |

Expert Insights & Causality

The chemical shifts of the thiophene protons (H2 and H4) are influenced by the electronic effects of the substituents. The chlorine atom at position 5 is an electron-withdrawing group, which will deshield the adjacent proton (H4). The ethanol group at position 3 is weakly electron-donating. The predicted values are extrapolated from data for 1-(thiophen-3-yl)ethanol and various chlorothiophenes. The small coupling constant between H2 and H4 is characteristic of meta-coupling in a thiophene ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in this compound.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (CH₃) | ~24 - 26 | Typical chemical shift for a methyl group in an ethanol moiety. |

| C6 (CH) | ~65 - 68 | The carbon atom bonded to the hydroxyl group is significantly deshielded. |

| C4 | ~120 - 122 | Aromatic carbon adjacent to the chlorine-substituted carbon. |

| C2 | ~124 - 126 | Aromatic carbon adjacent to the sulfur and the substituted carbon. |

| C5 | ~128 - 130 | The carbon atom directly bonded to the chlorine atom will be deshielded. |

| C3 | ~146 - 148 | The carbon atom bearing the ethanol substituent will be the most downfield of the thiophene carbons due to the substitution effect. |

Expert Insights & Causality

The chemical shifts are predicted based on the additivity rules for substituted thiophenes. The electronegative chlorine atom at C5 causes a significant downfield shift for this carbon. The carbon bearing the ethanol group (C3) is also shifted downfield. The chemical shifts for the ethanol side chain (C6 and C7) are based on data for similar secondary alcohols.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3350 | Strong, Broad | O-H | Stretching |

| ~3100 | Medium | C-H (thiophene) | Stretching |

| ~2970 | Medium | C-H (aliphatic) | Stretching |

| ~1600, ~1450 | Medium-Weak | C=C (thiophene) | Ring Stretching |

| ~1100 | Strong | C-O | Stretching |

| ~850 | Strong | C-H (thiophene) | Out-of-plane Bending |

| ~750 | Medium | C-Cl | Stretching |

Expert Insights & Causality

The most prominent feature in the IR spectrum will be a broad and strong absorption band around 3350 cm⁻¹ due to the O-H stretching of the alcohol group; this broadening is a result of hydrogen bonding.[2] The C-H stretching vibrations for the thiophene ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The C-O stretch of the secondary alcohol will appear as a strong band around 1100 cm⁻¹. The C-Cl stretch is typically found in the fingerprint region and can be difficult to assign definitively without comparative analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z ~162 and ~164 (in a ~3:1 ratio).

-

The presence of a chlorine atom will result in two molecular ion peaks, with the M+2 peak having approximately one-third the intensity of the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

-

Major Fragments:

-

m/z ~147 (M-15): Loss of a methyl group (•CH₃).

-

m/z ~144 (M-18): Loss of water (H₂O) from the molecular ion.

-

m/z ~117: Cleavage of the C-C bond between the thiophene ring and the ethanol side chain (loss of •C₂H₄OH).

-

Expert Insights & Causality

The fragmentation of this compound under electron ionization (EI) is expected to be initiated by the cleavage of the bonds adjacent to the oxygen atom and the thiophene ring. The most favorable fragmentations will be the loss of the small, stable neutral molecules or radicals. The fragmentation pattern can be rationalized as shown in the diagram below.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer with an electron ionization source (typically 70 eV).

-

Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of chlorine-containing fragments to theoretical values.

Overall Spectroscopic Workflow and Data Consolidation

A comprehensive and self-validating approach to the structural elucidation of this compound involves the integration of data from multiple spectroscopic techniques.

Sources

- 1. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to the Discovery, Isolation, and Synthesis of Thiophene-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene, a five-membered sulfur-containing heterocycle, represents a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to serve as a bioisostere for the benzene ring have cemented its status as a "privileged scaffold" in drug design.[1][2] This guide provides an in-depth exploration of the journey of thiophene-based compounds, from the seminal discovery of the parent molecule to the sophisticated synthetic and purification strategies employed today. We will delve into the historical context, methods for isolating naturally occurring thiophenes, cornerstone synthetic reactions with detailed, field-tested protocols, and robust characterization techniques. A case study on a prominent thiophene-containing therapeutic, Olaparib, will illustrate the profound impact of this heterocyclic core on contemporary medicine. This document is structured to serve as a practical and authoritative resource, bridging fundamental principles with actionable, validated methodologies for professionals in the field.

Chapter 1: The Serendipitous Discovery and Enduring Significance of Thiophene

The story of thiophene begins not with a targeted search, but with a chemical puzzle. In 1882, Victor Meyer, while demonstrating a lecture experiment, encountered an unexpected result.[3][4] The established test for benzene—the formation of a deep blue dye called indophenin when mixed with isatin and sulfuric acid—failed with the benzene he had prepared by decarboxylating benzoic acid.[5] However, crude benzene derived from coal tar consistently produced the vibrant blue color.[3][6]

This discrepancy led Meyer to a crucial insight: an impurity in coal tar benzene, not benzene itself, was responsible for the reaction.[3][5][6] Through meticulous work, he isolated this sulfur-containing contaminant and named it "thiophene," from the Greek words theion (sulfur) and phaino (to shine).[6] He quickly established its chemical formula as C₄H₄S and demonstrated its remarkable resemblance to benzene in both physical properties and chemical reactivity, including its propensity for electrophilic substitution reactions.[1][3] This similarity in properties, such as boiling points (84°C for thiophene vs. 81.1°C for benzene), is a classic example of bioisosterism, a concept now central to drug design.[1]

The thiophene ring is considered a privileged pharmacophore in medicinal chemistry due to its ability to interact favorably with biological targets.[2][7] The sulfur atom enhances drug-receptor interactions through potential hydrogen bonding, while the aromatic system allows for pi-stacking interactions.[2][8] Its compact, five-membered structure is readily functionalized, enabling the synthesis of diverse compound libraries for drug discovery programs.[2] Consequently, the thiophene nucleus is a key component in numerous FDA-approved drugs spanning a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antipsychotic agents.[7][8]

Chapter 2: Isolation of Thiophene-Based Compounds from Natural Sources

While many commercially important thiophenes are synthetic, a diverse array of thiophene derivatives exists in nature, primarily as secondary metabolites in plants of the Asteraceae family (e.g., Tagetes, Echinops).[9][10][11] These naturally occurring compounds, often polythiophenes, are biosynthesized from fatty acids or polyacetylenes and exhibit a range of potent biological activities, including antimicrobial, insecticidal, and phototoxic effects.[10]

The isolation of these compounds is a critical first step in natural product drug discovery. The process requires a systematic workflow designed to efficiently extract and purify the target molecules from complex plant matrices.

Experimental Protocol: Generalized Extraction and Isolation of Thiophenes from Plant Material

This protocol provides a robust framework for the isolation of thiophenes from dried plant matter. Causality: The choice of solvents and chromatographic phases is dictated by the polarity of typical acetylenic thiophenes. The workflow is designed to progressively enrich the target compounds.

1. Sample Preparation and Extraction: a. Mill 500 g of dried and powdered plant material (e.g., Tagetes erecta roots) to a fine powder to maximize surface area for solvent penetration. b. Macerate the powder in 2 L of a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature for 48 hours with occasional agitation. Causality: This solvent mixture provides a broad polarity range to efficiently extract a wide array of secondary metabolites, including semi-polar thiophenes. c. Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

2. Solvent-Solvent Partitioning: a. Resuspend the crude extract in 500 mL of 90% aqueous MeOH. b. Perform liquid-liquid extraction in a separatory funnel with an equal volume of hexane (3 x 500 mL). Causality: This step removes highly non-polar compounds like fats and sterols, which can interfere with subsequent chromatographic steps. The target thiophenes will preferentially remain in the aqueous methanol phase. c. Collect and combine the aqueous methanol fractions and remove the methanol under reduced pressure. d. Extract the remaining aqueous phase with ethyl acetate (EtOAc) (3 x 400 mL). The thiophene derivatives will partition into the organic EtOAc layer. e. Dry the combined EtOAc fractions over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield an enriched thiophene fraction.

3. Chromatographic Purification: a. Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) using a hexane slurry. The column size should be appropriate for the amount of extract (typically a 50:1 ratio of silica to extract by weight). b. Adsorb the enriched fraction onto a small amount of silica gel ("dry loading") and carefully apply it to the top of the prepared column. c. Elute the column using a step gradient of increasing polarity, starting with 100% hexane, followed by mixtures of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.), and finally pure ethyl acetate. d. Collect fractions (e.g., 20 mL each) and monitor their composition using Thin Layer Chromatography (TLC) with a UV lamp (254 nm), as thiophenes are often UV-active. e. Combine fractions containing the purified compound(s) and concentrate in vacuo.

4. Final Purification (if necessary): a. For compounds that are not fully resolved by silica gel chromatography, High-Performance Liquid Chromatography (HPLC) is the preferred method.[12] b. Utilize a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol. c. Monitor the elution profile with a photodiode array (PDA) detector to identify and collect the peaks corresponding to the pure thiophene compounds.

This systematic approach ensures the efficient and high-purity isolation of thiophene-based natural products for subsequent structural elucidation and bioactivity screening.

Chapter 3: Foundational Synthetic Strategies for the Thiophene Core

The construction of the thiophene ring is a fundamental task in organic synthesis. Several named reactions have become indispensable tools for chemists to create substituted thiophenes from acyclic precursors. This chapter details the mechanisms and protocols for two of the most powerful and widely used methods: the Paal-Knorr synthesis and the Gewald aminothiophene synthesis.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and reliable method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[3][13] The reaction involves the condensation of the diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[13][14]

-

Mechanism Insight : The reaction is believed to proceed through the initial thionation of one or both carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiophene ring.[6] While a furan intermediate was once hypothesized, experimental evidence suggests this is not the primary pathway.[13]

Caption: Workflow for the Paal-Knorr Thiophene Synthesis.

1. Reaction Setup: a. In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (containing bleach solution to neutralize H₂S), add acetonylacetone (1,4-diketone, 11.4 g, 0.1 mol) and 100 mL of dry toluene. b. Under a fume hood, carefully add phosphorus pentasulfide (P₄S₁₀, 9.8 g, 0.022 mol) to the solution in portions. Causality: P₄S₁₀ is highly reactive with moisture; adding it in portions controls the initial exotherm. The reaction generates toxic hydrogen sulfide (H₂S) gas, necessitating a trap.[13]

2. Reaction Execution: a. Heat the mixture to reflux (approx. 110°C) with vigorous stirring. b. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) until the starting material is consumed (typically 2-4 hours).

3. Work-up and Purification: a. Allow the reaction mixture to cool to room temperature. b. Slowly and carefully pour the mixture over 100 g of crushed ice in a beaker. c. Cautiously neutralize the aqueous layer by adding solid sodium bicarbonate (NaHCO₃) until effervescence ceases. d. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter. f. Remove the solvent by rotary evaporation. The crude product can be purified by distillation or flash column chromatography on silica gel to yield pure 2,5-dimethylthiophene.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction that provides rapid access to polysubstituted 2-aminothiophenes in a single step.[15][16][17] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile), and elemental sulfur, typically catalyzed by a base.[16][17]

-

Mechanism Insight : The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[15][17] Elemental sulfur then adds to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[15][17][18]

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add butan-2-one (ketone, 7.2 g, 0.1 mol), ethyl cyanoacetate (active methylene compound, 11.3 g, 0.1 mol), and elemental sulfur (3.5 g, 0.11 mol). b. Add 40 mL of ethanol as the solvent. c. Add morpholine (base, 8.7 g, 0.1 mol) dropwise to the stirred mixture. Causality: Morpholine is an effective base for catalyzing the initial Knoevenagel condensation.[15]

2. Reaction Execution: a. Gently heat the reaction mixture to 50-60°C with stirring. b. Maintain this temperature and monitor the reaction by TLC until the starting materials are consumed (typically 1-3 hours). The product often begins to precipitate from the reaction mixture upon formation.

3. Work-up and Purification: a. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. b. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove residual reactants and impurities. c. The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.[19]

Chapter 4: Characterization and Purification of Thiophene-Based Compounds

Unambiguous structural confirmation and assurance of purity are paramount in chemical research and drug development. This chapter outlines the key analytical techniques for characterizing thiophene derivatives and provides practical guidance on purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of thiophene compounds.

-

¹H NMR Spectroscopy : The aromatic protons of the thiophene ring typically resonate in the range of δ 6.5-8.0 ppm. The chemical shifts and coupling constants are highly diagnostic. Protons at the α-positions (C2, C5) are generally downfield compared to those at the β-positions (C3, C4) due to the influence of the sulfur atom.

-

¹³C NMR Spectroscopy : The carbon atoms of the thiophene ring typically appear between δ 120-145 ppm. Similar to ¹H NMR, the α-carbons are generally more deshielded than the β-carbons.

-

Infrared (IR) Spectroscopy : Thiophene derivatives exhibit characteristic IR absorption bands. Key vibrations include C-H stretching of the aromatic ring (~3100 cm⁻¹), C=C stretching within the ring (~1500-1400 cm⁻¹), and a characteristic C-S stretching vibration.

Table 1: Representative Spectroscopic Data for Unsubstituted Thiophene (C₄H₄S)

| Technique | Signal Position | Assignment |

| ¹H NMR (CDCl₃) | δ 7.33 ppm (dd) | H2, H5 (α-protons) |

| δ 7.12 ppm (dd) | H3, H4 (β-protons) | |

| ¹³C NMR (CDCl₃) | δ 125.6 ppm | C2, C5 (α-carbons)[20] |

| δ 124.1 ppm | C3, C4 (β-carbons)[20] | |

| IR Spectrum | ~3100 cm⁻¹ | Aromatic C-H Stretch |

| ~1408 cm⁻¹ | Ring C=C Stretch | |

| ~834 cm⁻¹ | C-H Out-of-Plane Bend |

Data compiled from standard spectral databases.[20][21][22]

Purification Methodologies

Achieving high purity is a critical, self-validating step in any synthetic workflow. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.[23]

-

Crystallization : This is the preferred method for purifying solid compounds.[19] The process relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. A successful recrystallization yields a highly pure crystalline product, but can sometimes result in low recovery if not optimized.[23]

-

Trustworthiness Check : The purity of the recrystallized material should be confirmed by measuring its melting point. A sharp melting point close to the literature value is a strong indicator of high purity.

-

-

Column Chromatography : This is the most versatile and widely used technique for purifying both solid and liquid compounds from complex mixtures.[23] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) while being carried by a mobile phase.

-

Trustworthiness Check : Purity of the collected fractions must be assessed by a secondary method, typically TLC, before combining them.

-

-

Distillation : For volatile and thermally stable liquid thiophenes, distillation (simple, fractional, or vacuum) is an effective method for separating them from non-volatile impurities or other liquids with different boiling points.

Chapter 5: Case Study - Olaparib, a Thiophene-Containing PARP Inhibitor

The clinical and commercial success of thiophene-based drugs underscores the importance of this heterocyclic scaffold. Olaparib (trade name Lynparza) is a prime example. Approved by the FDA, Olaparib is a first-in-class PARP (Poly ADP-ribose polymerase) inhibitor used in the treatment of certain types of ovarian, breast, and prostate cancers, particularly those with mutations in the BRCA1 or BRCA2 genes.[24][25]

Mechanism of Action: Synthetic Lethality

Olaparib's efficacy is rooted in the concept of synthetic lethality.

-

DNA Damage : Cancer cells, especially those with BRCA mutations, have a deficient homologous recombination repair (HRR) pathway, a major mechanism for repairing double-strand DNA breaks.[25][26]

-

PARP's Role : These cells become heavily reliant on other DNA repair pathways, including one mediated by the PARP enzyme, which primarily repairs single-strand breaks.[25][27][28]

-

PARP Inhibition : Olaparib inhibits the enzymatic activity of PARP.[24][27] This inhibition leads to the accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted into toxic double-strand breaks.

-

Cell Death : In BRCA-mutated cancer cells that lack a functional HRR pathway, these double-strand breaks cannot be repaired, leading to genomic instability and apoptotic cell death.[26][27] In healthy cells with functional HRR, the impact of PARP inhibition is less severe.

Caption: Mechanism of Action of Olaparib via Synthetic Lethality.

The synthesis of Olaparib itself is a multi-step process, often involving the construction of a phthalazinone core which is later coupled with other fragments.[29][30][31][32] The development of scalable and environmentally benign synthetic routes remains an active area of research, highlighting the continuous innovation in the field of thiophene chemistry.[29][30][31]

Conclusion

From its unexpected discovery in a common laboratory reagent to its central role in cutting-edge cancer therapeutics, the journey of thiophene is a testament to the power of fundamental chemical research. This guide has provided a comprehensive overview for the modern researcher, covering the historical context, isolation from natural sources, key synthetic methodologies with validated protocols, and essential characterization techniques. The principles and methods detailed herein serve as a foundation for the continued exploration and application of thiophene-based compounds, which will undoubtedly lead to future innovations in medicine, materials, and beyond.

References

- Wikipedia. Thiophene. [Link]

- LYNPARZA® (olaparib).

- Wikipedia. Olaparib. [Link]

- Urology Textbook.

- LYNPARZA® (olaparib). Mechanism of Action for Advanced Ovarian Cancer. [Link]

- Mishra, R. et al. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

- Green Chemistry (RSC Publishing). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. [Link]

- Cognizance Journal of Multidisciplinary Studies.

- National Cancer Institute. Olaparib. [Link]

- Green Chemistry (RSC Publishing). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. DOI:10.1039/D3GC02617E. [Link]

- ResearchGate. A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

- Encyclopedia.com. Meyer, Victor. [Link]

- Wikipedia. Viktor Meyer. [Link]

- NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

- ACS Omega. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

- Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]

- CABI.

- Organic Chemistry Portal. Gewald Reaction. [Link]

- Wikipedia. Gewald reaction. [Link]

- Scribd. Thiophene and Furan Synthesis Methods. [Link]

- Synthesis of Furan and Thiophene. [Link]

- ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

- ChemRxiv.

- Organic Chemistry Portal. Thiophene synthesis. [Link]

- Quora. What is the Paal-Knorr synthesis of a thiophene mechanism? [Link]

- PMC - PubMed Central.

- Encyclopedia MDPI. Biological Activities of Thiophenes. [Link]

- Assiut University, Faculty of Pharmacy.

- Google Patents. Purification of heterocyclic organic nitrogen compounds.

- Master Organic Chemistry. Natural Product Isolation (2)

- ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]

- Reachem.

- ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... [Link]

- National Institute of Standards and Technology. Thiophene - the NIST WebBook. [Link]

- ResearchGate. 1 H solution NMR spectra of (a) thiophene[28]Rotaxane and (b) polythiophene polyrotaxane. [Link]

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. nbinno.com [nbinno.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. Viktor Meyer - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Gewald Reaction [organic-chemistry.org]

- 17. Gewald reaction - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 20. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Thiophene [webbook.nist.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Olaparib - Wikipedia [en.wikipedia.org]

- 25. urology-textbook.com [urology-textbook.com]

- 26. Olaparib - NCI [cancer.gov]

- 27. Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib) [lynparzahcp.com]

- 28. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]

- 29. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

The Emergent Bioactivity of Substituted Thiophene Ethanols: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the preliminary bioactivity of substituted thiophene ethanols, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, diverse biological activities, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of these molecules.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][2][3] Its structural similarity to a phenyl ring allows it to act as a bioisostere, often leading to improved pharmacokinetic properties and enhanced biological activity.[2] The inclusion of an ethanol substituent on the thiophene core introduces a hydroxyl group, a key pharmacophoric feature that can participate in hydrogen bonding with biological targets, potentially increasing binding affinity and specificity.[2] This guide will focus on the synthesis and preliminary bioactivity of substituted 2-(thiophen-2-yl)ethanol derivatives, highlighting their potential as antimicrobial, antifungal, and anticancer agents.

Synthesis of Substituted Thiophene Ethanols

The synthesis of substituted thiophene ethanols can be approached through several strategic routes. A common and effective method involves a two-step process starting from a substituted 2-bromothiophene.[1][4][5]

Heck Reaction and Subsequent Reduction

A primary synthetic route involves the Heck reaction of a substituted 2-bromothiophene with an appropriate vinyl-containing compound, followed by a selective reduction of the resulting intermediate.[1][4][5] This process allows for the introduction of various substituents onto the thiophene ring, enabling the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of a Substituted 2-(Thiophen-2-yl)ethanol

-

Heck Reaction:

-

Under a nitrogen atmosphere, dissolve the substituted 2-bromothiophene, an acrylic acid derivative (e.g., methyl acrylate), a palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product (a substituted thiophene acrylate) by column chromatography.

-

-

Selective Reduction:

-

Dissolve the purified thiophene acrylate in a suitable solvent (e.g., anhydrous tetrahydrofuran).

-

Cool the solution in an ice bath and add a reducing agent (e.g., lithium aluminum hydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the substituted 2-(thiophen-2-yl)ethanol.

-

Preliminary Bioactivity of Substituted Thiophene Ethanols